Water isopropylalcohol

Beschreibung

Significance of Isopropyl Alcohol-Water Mixtures in Chemical Engineering and Science

The importance of isopropyl alcohol (IPA)-water mixtures stems from their widespread use and unique physicochemical properties. Isopropyl alcohol is miscible with water in all proportions, a property that makes it a versatile solvent in numerous applications. wikipedia.orglsu.eduresearchgate.net It is a key ingredient in cleaning agents, disinfectants, and hand sanitizers, often in solutions containing 60-70% IPA in water. researchgate.netnih.gov In the laboratory, 70-99% solutions of isopropyl alcohol are used for preserving biological specimens. wikipedia.orgresearchgate.net

Beyond its solvent properties, the IPA-water system is crucial in various industrial processes. It is used in the manufacturing of a wide array of industrial and household chemicals. researchgate.net The separation of IPA from water is a critical and energy-intensive step in its production, particularly because they form an azeotrope. accentsjournals.orgcore.ac.ukmdpi.com An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation, making separation by simple distillation impossible. accentsjournals.orguad.ac.id This challenge has driven significant research into alternative separation techniques like extractive and azeotropic distillation. accentsjournals.orgmdpi.comuad.ac.id

Furthermore, the behavior of IPA-water mixtures at interfaces is of great interest. For instance, the surface tension of the mixture changes significantly with varying concentrations of IPA, a phenomenon utilized in processes like semiconductor wafer drying. researchgate.net The addition of salts can induce a "salting out" effect, causing the concentrated isopropyl alcohol to separate into a distinct layer, which is another method employed for its purification. wikipedia.orglakeheadu.ca

Overview of Research Challenges in Isopropyl Alcohol-Water Systems

The primary research challenge associated with the isopropyl alcohol-water system is the presence of a minimum boiling azeotrope. accentsjournals.orgcore.ac.uk At atmospheric pressure, this azeotrope occurs at a composition of approximately 87.7% by mass (91% by volume) of isopropyl alcohol and has a boiling point of 80.37 °C. wikipedia.orgresearchgate.net This non-ideal behavior necessitates the use of advanced and often energy-intensive separation methods to obtain high-purity IPA. mdpi.comacs.org

Several techniques have been developed to overcome this azeotropic barrier, each with its own set of research challenges:

Extractive Distillation: This method involves adding a third component, known as an entrainer or solvent, to alter the relative volatility of IPA and water. accentsjournals.orgijirset.com Common entrainers include ethylene (B1197577) glycol and dimethyl sulfoxide (B87167) (DMSO). accentsjournals.orgijirset.commdpi.com Research in this area focuses on finding more efficient and environmentally friendly entrainers and optimizing the process parameters. mdpi.com

Azeotropic Distillation: This technique utilizes an entrainer that forms a new, lower-boiling azeotrope with one or both of the original components. wikipedia.orguad.ac.id Cyclohexane (B81311) and benzene (B151609) have been investigated as entrainers for the IPA-water system. wikipedia.orgmdpi.comuad.ac.id The challenge lies in the selection of a suitable entrainer and the design of the distillation column configuration. uad.ac.id

Pressure-Swing Distillation: This process takes advantage of the fact that the azeotropic composition can change with pressure. By using two distillation columns operating at different pressures, the azeotrope can be effectively broken. mdpi.com

Pervaporation and Membrane Separation: These methods use membranes that selectively allow the passage of one component over the other. acs.orgresearchgate.net Research is ongoing to develop more selective and durable membranes for the dehydration of isopropanol (B130326). researchgate.net

Salting Out: The addition of a salt, such as sodium chloride, can break the azeotrope by reducing the solubility of IPA in water, leading to phase separation. lakeheadu.calakeheadu.ca Understanding the phase behavior of these ternary systems is crucial for optimizing this process. lakeheadu.calakeheadu.ca

Another area of research involves the detailed characterization of the thermodynamic and transport properties of IPA-water mixtures across a range of concentrations and temperatures. This includes studying properties like viscosity, surface tension, and heat of mixing, which exhibit non-ideal behavior due to the strong intermolecular interactions (hydrogen bonding) between IPA and water molecules. researchgate.netresearchgate.netresearchgate.netresearchgate.net Spectroscopic techniques are also employed to investigate the molecular-level structure and interactions within these solutions. researchgate.netresearchgate.netaip.org

Historical Context of Isopropyl Alcohol-Water System Investigations

The study of isopropyl alcohol and its mixtures with water has a long history. Isopropyl alcohol was first synthesized in 1853 by Alexander William Williamson. wikipedia.org Early investigations in the 20th century focused on fundamental properties. For instance, a 1921 study by Robert B. Lebo for the Standard Oil Company of New Jersey detailed the specific gravity and distillation characteristics of isopropyl-alcohol-water mixtures, noting the formation of a constant boiling mixture. zenodo.org This early work laid the groundwork for understanding the azeotropic behavior of the system. zenodo.org

The industrial production of isopropyl alcohol began with its use in the oxidation to acetone (B3395972) for the production of cordite, a smokeless explosive. wikipedia.org The development of the direct and indirect hydration of propene processes for IPA production further highlighted the need for efficient separation from water. wikipedia.orgsci-hub.se

Over the decades, as the applications of high-purity isopropyl alcohol expanded, so did the research into breaking its azeotrope with water. Numerous studies have been published on various distillation techniques. researchgate.netpolimi.it The advent of new analytical techniques, such as advanced spectroscopy and molecular simulations, has enabled a deeper understanding of the molecular interactions and complex phase behavior of these systems, continuing to drive research in this field. acs.orgresearchgate.netresearchgate.netaip.orgnih.gov The first reports of isopropanol intoxication appeared in the 1950s, primarily from the ingestion of rubbing alcohol. numberanalytics.com

Interactive Data Tables

Physical Properties of Isopropyl Alcohol-Water Mixtures

| Property | Pure Water | Pure Isopropyl Alcohol | 87.7 wt% IPA (Azeotrope) |

| Boiling Point (°C) | 100 | 82.26 lsu.edu | 80.37 wikipedia.org |

| Freezing Point (°C) | 0 | -89.5 wikipedia.org | -75.5 wikipedia.org |

| Density (g/mL at 20°C) | ~1.00 | 0.7854 lsu.edu | ~0.81 |

| Surface Tension (dyn/cm at 20°C) | 72.8 quora.com | 21.7 wikipedia.org | Decreases with IPA concentration researchgate.net |

| Viscosity (cP at 20°C) | ~1.00 | 2.4 lsu.edu | Increases to a maximum around 50 vol% IPA researchgate.net |

Azeotropic Data for Isopropyl Alcohol-Water System

| Property | Value |

| Azeotropic Composition (wt% IPA) | 87.7 wikipedia.orgresearchgate.net |

| Azeotropic Composition (mol% IPA) | ~68.1 accentsjournals.orguad.ac.id |

| Azeotropic Boiling Point (°C at 1 atm) | 80.37 wikipedia.org |

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

634591-14-3 |

|---|---|

Molekularformel |

C3H10O2 |

Molekulargewicht |

78.11 g/mol |

IUPAC-Name |

propan-2-ol;hydrate |

InChI |

InChI=1S/C3H8O.H2O/c1-3(2)4;/h3-4H,1-2H3;1H2 |

InChI-Schlüssel |

XTUSEBKMEQERQV-UHFFFAOYSA-N |

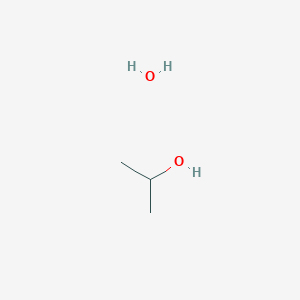

Kanonische SMILES |

CC(C)O.O |

Herkunft des Produkts |

United States |

Intermolecular Interactions and Solution Structure of Isopropyl Alcohol Water Mixtures

Fundamental Principles of Hydrogen Bonding in Alcohol-Water Systems

Both water and isopropyl alcohol molecules are polar and contain hydroxyl (-OH) groups, which are capable of forming strong hydrogen bonds. cnchemshop.combrainly.com These bonds are a specific, powerful type of dipole-dipole interaction where a hydrogen atom covalently bonded to a highly electronegative atom (like oxygen) is attracted to another nearby electronegative atom. brainly.com In alcohol-water systems, this results in three primary types of hydrogen bonds: water-water, alcohol-alcohol, and alcohol-water. The amphiphilic nature of alcohol molecules, which possess both a polar hydroxyl head and a non-polar alkyl tail, adds complexity to these interactions compared to the three-dimensional hydrogen-bonded network of pure water. nih.gov The formation of hydrogen bonds between isopropyl alcohol and water molecules is crucial for their mutual solubility, allowing them to form a uniform solution. cnchemshop.com

The term "steric hindrance" describes how a molecule's physical structure can affect its ability to react or interact. chemistrytalk.org The bulky, non-polar isopropyl group—(CH₃)₂CH—on the isopropanol (B130326) molecule introduces significant steric hindrance, which impedes ideal hydrogen bond formation. aip.orgresearchgate.net This physical obstruction distinguishes isopropanol-water mixtures from those of simpler alcohols like methanol and ethanol. The size of the alkyl group can inhibit the self-association process, leading to smaller hydrogen-bonded clusters. acs.orgacs.org Studies have shown that this steric effect can weaken complex formation compared to less hindered alcohols like n-propylamine. researchgate.net This hindrance disrupts the hydrogen bonding network, leading to an increase in the number of broken or "dangling" alcohol OH bonds, particularly when water is initially added to isopropanol. aip.orgnih.gov

Spectroscopic Probes of Molecular Association and Structuring

Spectroscopic techniques are essential tools for investigating the molecular-level structure of alcohol-water mixtures. By probing the vibrational and electronic states of the molecules, these methods provide detailed insights into the nature and extent of hydrogen bonding and molecular clustering.

X-ray Absorption Spectroscopy (XAS) is an element-specific technique that probes the unoccupied electronic states of an atom, making it highly sensitive to both the intermolecular and intramolecular environment. aip.org For alcohol-water mixtures, XAS at the oxygen K-edge is used to study changes in the hydrogen bonding network. nih.govosti.gov The pre-edge region of the oxygen K-edge spectrum (around 535 eV in water) is associated with broken hydrogen bonds. aip.org

Studies on isopropanol-water mixtures reveal that, unlike methanol and ethanol, the addition of water to isopropanol initially increases the intensity of the alcohol's pre-edge peak. aip.org This indicates a significant increase in dangling (non-hydrogen-bonded) alcohol OH groups. aip.orgnih.gov This disruption of the hydrogen bonding network is attributed to the steric hindrance from the bulky isopropyl group. aip.org This observation is consistent with thermodynamic data showing a positive excess enthalpy of mixing for isopropanol-water systems and suggests that the negative excess entropy may be a result of micro-immiscibility or clustering rather than an enhancement of the hydrogen bond network. aip.orgnih.gov

Table 1: X-ray Absorption Spectroscopy Findings for Alcohol-Water Mixtures

| Alcohol | Observation upon adding Water | Implication |

|---|---|---|

| Methanol | Reduction in dangling alcohol OH bonds. aip.orgnih.gov | Enhancement of hydrogen bonding. nih.gov |

| Ethanol | Reduction in dangling alcohol OH bonds. aip.orgnih.gov | Enhancement of hydrogen bonding. nih.gov |

Raman Spectroscopy of Isopropyl Alcohol-Water Binary Solutions

Raman spectroscopy measures the vibrational modes of molecules, which are sensitive to their local chemical environment and intermolecular interactions like hydrogen bonding. In isopropanol-water solutions, Raman spectra show characteristic peaks for both molecules. physicsopenlab.org Theoretical studies predict that as the number of water molecules in an isopropanol-(H₂O)n cluster increases, the O-H bond tensile peak experiences a redshift, indicating a strengthening of the hydrogen bond interaction. researchgate.net

Experimental Raman spectra of isopropyl alcohol show distinct peaks corresponding to various molecular vibrations. Changes in the position and intensity of these peaks in mixtures can be correlated with changes in the hydrogen-bonding structure. For instance, analysis of the O-H stretching region can provide information on the degree of association between alcohol and water molecules.

Table 2: Characteristic Raman Peaks of Isopropyl Alcohol

| Peak Position (cm⁻¹) | Vibrational Assignment |

|---|---|

| ~817 | Symmetric C-C-O Stretch |

| ~1450 | Asymmetric δ(CH₃) Vibrations |

| 2800 - 3000 | Symmetrical and Asymmetrical Stretching of CH₃ group |

| ~3400 | O-H Bond Stretching |

Data sourced from multiple references for general characterization. physicsopenlab.orgmetrohm.comchemicalbook.com

Fourier Transform Infrared (FTIR) Spectroscopy Applications

Fourier Transform Infrared (FTIR) spectroscopy is another powerful vibrational spectroscopy technique used to study the structure of alcohol-water mixtures. researchgate.net It operates by measuring the absorption of infrared radiation by the sample, which excites molecular vibrations. The O-H stretching band, typically found in the 3050–3650 cm⁻¹ range, is particularly sensitive to hydrogen bonding. acs.org A broad, strong O-H stretch around 3350 cm⁻¹ is characteristic of hydrogen-bonded -OH groups in both alcohols and water. spectroscopyonline.com

Table 3: Key FTIR Spectral Features in Isopropanol-Water Mixtures

| Peak Position (cm⁻¹) | Assignment |

|---|---|

| ~817 | Symmetric C-O Stretch (Isopropanol) |

| ~1650 | O-H Bending Mode (Water) |

| ~3350 | Broad O-H Stretching Band (Hydrogen-bonded Isopropanol and Water) |

Data compiled from spectroscopic analyses of alcohol-water systems. spectroscopyonline.comresearchgate.net

Terahertz Time-Domain Spectroscopy for Liquid Structure and Dynamics

Terahertz time-domain spectroscopy (THz-TDS) is a powerful tool for investigating the collective vibrational modes and dynamics of hydrogen-bonded networks in liquid mixtures. acs.org This technique probes the low-frequency motions (in the range of 100 GHz to 4 THz) that are characteristic of intermolecular interactions. acs.org

In studies of isopropyl alcohol-water mixtures, THz-TDS has been employed to explore the molecular dynamics of the solution across different concentrations. mdpi.com The complex dielectric response of the mixtures can be analyzed using models such as the effective Debye model to extract relaxation parameters associated with different activation energies. mdpi.com Research has shown significant deviations between experimental data and theoretical expectations at intermediate volume percentages of 2-propanol in water. researchgate.net These deviations are interpreted as a consequence of competing effects: the formation and disruption of hydrogen bonds and the presence of molecular clusters or aggregations between water and alcohol molecules. mdpi.comresearchgate.net

The analysis of THz absorption spectra, in combination with other techniques like Pulsed Field Gradient Nuclear Magnetic Resonance (PFG-NMR), allows for a systematic study of the structure of alcohol/water networks. acs.org This combined approach helps to identify critical concentrations at which the dynamic regime of the mixture changes, reflecting shifts in the predominant intermolecular interactions. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Diffusion Coefficients and Structural Transitions

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information on the local chemical environment, molecular dynamics, and self-diffusion coefficients of components in a liquid mixture. nih.govnist.gov In isopropyl alcohol-water systems, ¹H NMR is used to probe the dynamics at a molecular level. acs.org

PFG-NMR, specifically, is utilized to investigate the translational dynamics and self-diffusion coefficients of both water and isopropanol molecules. acs.org Studies have shown that the diffusion of both components is non-linearly dependent on the mixture's composition, indicating changes in the liquid's microstructure. At low isopropanol concentrations, the hydrophobic hydration of the isopropyl group leads to a more ordered water structure, which affects the diffusion of both water and alcohol molecules.

By combining NMR data with THz-TDS results, researchers can identify key transition points in the mixture's structure. acs.org These transitions include the concentration at which intermolecular interactions between water and the alcohol's hydroxyl group become dominant over hydrophobic hydration interactions, the point of highest structuring in the hydrogen-bonded network corresponding to the slowest translational dynamics, and the concentration at which the dynamics of water and alcohol molecules become increasingly independent. acs.org

Near-Infrared (NIR) Spectroscopy for Molecular Interaction Studies

Near-infrared (NIR) spectroscopy is a sensitive technique for studying hydrogen bonding and molecular interactions in aqueous solutions. nih.govresearchgate.net The NIR spectrum of water is particularly sensitive to changes in its hydrogen-bonding environment, making it an excellent probe for investigating the effects of solutes like isopropyl alcohol. medipol.edu.trmdpi.com

In isopropyl alcohol-water mixtures, NIR spectroscopy can be used to analyze the concentration-dependent changes in the hydrogen bond network. researchgate.net The broad bands observed in the NIR spectra are due to the overtones and combination bands of fundamental vibrations of functional groups such as O-H, C-H, and C-O. medipol.edu.tr Analysis of these bands, often through methods like excess spectroscopy and two-dimensional correlation spectroscopy, reveals details about the strength of intermolecular hydrogen bonds. nih.govresearchgate.net Studies on similar alcohol-water systems have shown that the strength of the hydrogen bonding between alcohol and water molecules can reach a maximum at a specific alcohol concentration before self-association of alcohol molecules begins to dominate. nih.govresearchgate.net

Theoretical Models of Molecular Association and Clustering

Theoretical models and computational simulations provide a molecular-level understanding that complements experimental findings. These methods allow for detailed investigation of cluster formation, hydrogen bond networks, and thermodynamic properties of isopropyl alcohol-water mixtures.

Molecular Dynamics Simulations of Isopropanol-Water Mixtures

Molecular dynamics (MD) simulations are a powerful computational tool for studying the structure and dynamics of liquid mixtures. acs.orgarxiv.org By simulating the motions of individual atoms and molecules over time, MD provides insights into properties like hydrogen bonding, cluster formation, and energy distributions. acs.orgarxiv.orgresearchgate.net

Simulations of isopropanol-water mixtures have been performed using force fields such as the all-atom optimized potentials for liquid simulations (OPLS-AA) for isopropanol and the TIP4P/2005 water model. acs.orgarxiv.orgacs.org These simulations have shown near-quantitative agreement with experimental X-ray diffraction data. acs.orgarxiv.org

Key findings from MD simulations include:

The lifetimes of intermolecular hydrogen bonds are significantly longer in the mixtures than in the pure liquids. researchgate.net

Similar to ethanol-water mixtures, the formation of 5-membered hydrogen-bonded rings is significant, particularly at higher alcohol concentrations. acs.orgarxiv.org

The average number of hydrogen bonds between water-water and water-2-propanol pairs increases as temperature decreases. acs.org

An interesting double maximum appears on the alcohol-alcohol hydrogen bond energy distribution function. acs.orgarxiv.org

Density Functional Theory (DFT) for Cluster Structure and Interactions

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and energetics of molecules and molecular clusters. researchgate.net DFT calculations are employed to analyze the possible molecular association structures in isopropanol-water solutions. researchgate.netresearchgate.net

By optimizing the geometries of isopropanol-(H₂O)n clusters (where n is the number of water molecules), researchers can determine the most stable configurations and the nature of the intermolecular hydrogen bonds. researchgate.net Studies have investigated the properties of these clusters, including their optimal structure, intermolecular hydrogen bonding, binding energies, and theoretical Raman spectra. researchgate.net

The position and intensity of hydrogen bonds between isopropanol and water molecules can be further analyzed using methods like Atoms in Molecule (AIM) and Reduced Density Gradient (RDG). researchgate.net Theoretical Raman spectra of these clusters often show redshifts of the O-H bond stretching frequency, indicating a weakening of the O-H bond and a strengthening of the hydrogen bond interaction as the number of water molecules increases. researchgate.net

Monte Carlo Simulations for Structural and Thermodynamic Properties

Monte Carlo (MC) simulations are another computational method used to study the structural and thermodynamic properties of liquid mixtures. nih.gov These simulations use statistical mechanics to sample different molecular configurations and calculate macroscopic properties.

Quantum Chemistry Approaches for Intermolecular Forces

The interactions between isopropyl alcohol and water molecules are primarily governed by hydrogen bonding, dipole-dipole forces, and London dispersion forces. brainly.combrainly.com Isopropyl alcohol is a polar covalent molecule, and hydrogen bonding is the most significant intermolecular force at play. brainly.comstudy.com However, the hydrogen bonding in isopropyl alcohol is considered weaker than that in water. study.com

Quantum chemistry provides powerful tools to investigate these intermolecular forces at a molecular level. Computational methods, such as the B3LYP/6–31 + G (d, p) basis set, have been employed to study the properties of isopropanol-water clusters. researchgate.net These theoretical studies analyze the optimal structures, intermolecular hydrogen bonding, and binding energies of clusters with varying numbers of water molecules. researchgate.net

Research using these approaches has shown that the hydration of isopropanol primarily affects the O-H bond, with the influence increasing as more water molecules are added. researchgate.net Atoms in Molecule (AIM) and Reduced Density Gradient (RDG) methods are also utilized to investigate the position and intensity of intermolecular hydrogen bond interactions between isopropanol and water molecules. researchgate.net Theoretical Raman spectra of isopropanol-(H₂O)n clusters indicate that as the number of water molecules increases, the O-H bond tensile strength is weakened, and the hydrogen bond interaction is strengthened, which is observed as a redshift of the O-H bond tensile peak. researchgate.net

Investigation of Excess Thermodynamic Properties

Excess thermodynamic properties of a mixture describe the difference between the actual properties of the mixture and the expected properties if the solution were ideal. sciencebuddies.org For isopropyl alcohol-water mixtures, these properties deviate significantly from ideality due to the strong intermolecular interactions.

Excess Enthalpy of Mixing in Isopropyl Alcohol-Water Systems

The excess enthalpy of mixing (also known as the heat of mixing) is the enthalpy change that occurs when two substances are mixed. wikipedia.org In an ideal solution, the excess enthalpy of mixing is zero. However, for isopropyl alcohol-water systems, the process can be either exothermic (releasing heat, ΔHmix < 0) or endothermic (absorbing heat, ΔHmix > 0), depending on the concentration. researchgate.net

Calorimetric studies at 25°C have determined the excess molar enthalpies of mixing across a range of mole fractions. colostate.edu The dilution of isopropyl alcohol in water is an exothermic process. colostate.edu Conversely, the dilution of water in isopropyl alcohol is endothermic. colostate.edu The excess enthalpy of mixing for the isopropanol-water mixture is positive for isopropanol mole fractions above approximately 0.45. osti.gov A positive excess enthalpy of mixing suggests that the interactions in the mixture are weaker than those in the pure components. osti.gov This is attributed to a reduction in isopropanol-water hydrogen bonds or increased disorder in the hydrogen bonding network. osti.gov

Table 1: Excess Molar Enthalpy of Mixing (HE) for Isopropyl Alcohol-Water Mixtures at 298.15 K

| Mole Fraction Isopropyl Alcohol (x₁) | HE (J/mol) |

|---|---|

| 0.1 | -300 |

| 0.2 | -400 |

| 0.3 | -350 |

| 0.4 | -150 |

| 0.5 | 50 |

| 0.6 | 200 |

| 0.7 | 300 |

| 0.8 | 300 |

| 0.9 | 200 |

Note: Data is estimated from graphical representations in scientific literature and may vary.

Excess Entropy of Mixing in Isopropyl Alcohol-Water Systems

Similar to other aqueous solutions of lower alcohols with hydrophobic groups, isopropyl alcohol-water mixtures exhibit a negative excess entropy of mixing. nih.govnih.gov This means that the entropy of the mixture is less than that of an ideal solution. For an ideal mixture, the entropy of mixing is always positive.

Initially, it was postulated that this negative excess entropy was due to the formation of ordered, "iceberg-like" water structures around the hydrophobic isopropyl groups. researchgate.net However, more recent experimental evidence does not support this "water restructuring" concept. nih.govresearchgate.net Instead, the negative excess entropy in isopropanol-water mixtures is attributed to molecular-scale segregation or clustering of the components. nih.govnih.gov X-ray absorption spectroscopy studies have shown an increase in the number of broken alcohol hydrogen bonds for mixtures with up to a 0.5 water mole fraction. nih.gov While a reduction in hydrogen bonding would be expected to increase entropy, the observed negative excess entropy is likely a consequence of this micro-immiscibility or incomplete mixing between the two liquids. osti.gov

Excess Volume of Mixing and Volume Contraction Phenomena

When isopropyl alcohol and water are mixed, the final volume of the solution is less than the sum of the individual volumes of the two components. sciencebuddies.org123helpme.com This phenomenon is known as volume contraction, which results in a negative excess volume. sciencebuddies.org

The primary reasons for this volume contraction are the strong intermolecular forces, particularly hydrogen bonding, and differences in molecular size and shape. sciencebuddies.org Water molecules are smaller than isopropyl alcohol molecules. verticallearning.org The strong attraction between the molecules pulls them closer together, allowing the smaller water molecules to fit into the spaces between the larger isopropyl alcohol molecules, leading to a more compact and denser structure. sciencebuddies.org123helpme.comverticallearning.org

This volume contraction is dependent on the mixing ratio and is a non-linear function of the concentration. stackexchange.com

Table 2: Example of Volume Contraction in a 50:50 Isopropyl Alcohol-Water Mixture

| Component | Initial Volume (mL) |

|---|---|

| Isopropyl Alcohol | 50 |

| Water | 50 |

| Sum of Initial Volumes | 100 |

| Actual Final Volume (Approximate) | ~95-97 |

| Excess Volume (VE) | ~ -3 to -5 mL |

Note: The final volume is an approximation, as the exact value depends on the concentration and temperature.

Thermodynamic and Phase Behavior Analysis of Isopropyl Alcohol Water Systems

Azeotropic Phenomena in Isopropyl Alcohol-Water Mixtures

An azeotrope is a mixture of two or more liquids whose proportions cannot be altered by simple distillation. ijirset.com This occurs because, at the azeotropic point, the vapor phase has the same composition as the liquid phase. uad.ac.id The isopropyl alcohol-water system is a classic example of a system that forms a minimum-boiling homogeneous azeotrope, meaning the boiling point of the azeotrope is lower than that of either pure component. accentsjournals.org

The isopropyl alcohol-water mixture forms a minimum boiling point azeotrope under atmospheric conditions. accentsjournals.org The specific composition and boiling point of this azeotrope have been extensively studied and are well-documented. At atmospheric pressure (101.3 kPa), the azeotrope boils at a temperature of approximately 80.3-80.4°C. uad.ac.idaccentsjournals.org This is lower than the boiling point of pure water (100°C) and pure isopropyl alcohol (82.5°C). wikipedia.orgwikipedia.org

The composition of the azeotrope is typically cited as around 87.4-87.9% by weight (wt%) of isopropyl alcohol, which corresponds to approximately 68.1 mole% of isopropyl alcohol. uad.ac.idaccentsjournals.orgzenodo.org The presence of this azeotrope is a key feature of the system's phase diagram. polimi.it

| Property | Value | References |

|---|---|---|

| Boiling Point | 80.3 - 80.4 °C | uad.ac.idaccentsjournals.org |

| Composition (wt% IPA) | 87.4 - 87.9% | accentsjournals.orgzenodo.org |

| Composition (mole% IPA) | ~68.1% | uad.ac.id |

The formation of an azeotrope poses a significant challenge for separating isopropyl alcohol and water. mdpi.com Standard distillation techniques are ineffective for separating components of an azeotropic mixture because the liquid and vapor phases have the same composition at the azeotropic point. uad.ac.id When an IPA-water solution is boiled, the vapor produced has the same composition as the liquid, meaning no enrichment of either component occurs in the vapor phase. core.ac.uk Consequently, it is impossible to obtain a purity higher than that of the azeotropic composition through conventional distillation. uad.ac.idaccentsjournals.org

To overcome this limitation, specialized separation methods are required. These include:

Azeotropic Distillation: This involves adding a third component, known as an entrainer, to the mixture. The entrainer forms a new, lower-boiling azeotrope with one or both of the original components, which can then be separated. ijirset.commdpi.com

Extractive Distillation: In this method, a high-boiling solvent is added to the mixture, which alters the relative volatility of the original components, thereby breaking the azeotrope and allowing for separation. accentsjournals.orgcore.ac.uk

Pressure-Swing Distillation: This technique utilizes two distillation columns operating at different pressures. The composition of the azeotrope is pressure-dependent, and by changing the pressure, the azeotrope can be shifted or eliminated, enabling separation. uad.ac.id

Vapor-Liquid Equilibrium (VLE) Studies

Vapor-Liquid Equilibrium (VLE) data are fundamental for the design of distillation processes. For the IPA-water system, VLE studies describe the relationship between the composition of the liquid mixture and the corresponding equilibrium composition of the vapor at a given temperature and pressure.

VLE data for the IPA-water system can be determined under either isothermal (constant temperature) or isobaric (constant pressure) conditions. Experimental measurements are often carried out using a recirculation still, such as a modified Othmer still. jst.go.jpscribd.com In a typical experiment, the total pressure of the system is measured over a range of temperatures and compositions. jst.go.jpscribd.com From this pressure-temperature-composition (P-T-x) data, the VLE can be calculated. scribd.com

The experimental data are then correlated using thermodynamic models to represent the non-ideal behavior of the mixture. Activity coefficient models like the Wilson equation or the Non-Random Two-Liquid (NRTL) model are commonly used to fit the excess Gibbs energy and accurately describe the VLE of the IPA-water system. jst.go.jpscribd.comresearchgate.net Recent studies have provided new isobaric VLE data at pressures both below and above atmospheric pressure, which is crucial for processes like pressure-swing distillation. polimi.itdntb.gov.ua

| Model | Description | References |

|---|---|---|

| Wilson Equation | An activity coefficient model used for fitting excess Gibbs energy and enthalpy data. | jst.go.jpscribd.com |

| NRTL (Non-Random Two-Liquid) | A local composition model used to correlate VLE data, particularly for non-ideal systems. | researchgate.netbuct.edu.cn |

While binary VLE data for the IPA-water system are essential, many industrial separation processes involve additional components. Ternary VLE data are required for designing extractive or azeotropic distillation processes where an entrainer is added to break the azeotrope.

The addition of an entrainer, such as an ionic liquid or diaminomethanal, significantly alters the phase behavior. buct.edu.cnresearchgate.net Studies have shown that adding an entrainer can increase the relative volatility of IPA to water, and in sufficient concentrations, can eliminate the azeotropic point entirely. buct.edu.cnresearchgate.net For instance, the addition of the ionic liquid 1-octyl-3-methylimidazolium tetrafluoroborate (B81430) ([OMIM]BF4) has been shown to break the azeotrope, with an optimal mole fraction of around 20%. buct.edu.cn The VLE data for these ternary systems are measured experimentally and correlated with thermodynamic models like NRTL to facilitate process simulation and design. buct.edu.cnresearchgate.net

Liquid-Liquid Equilibrium (LLE) in Salting-Out Systems

An alternative method for separating IPA-water mixtures is salting-out extraction. This technique relies on modifying the liquid-liquid equilibrium (LLE) of the system by adding a salt. chromatographyonline.com Isopropyl alcohol and water are completely miscible, but the addition of a salt can induce the formation of two distinct liquid phases, a phenomenon known as the "salting-out" effect. chromatographyonline.comyoutube.com One phase becomes rich in alcohol, while the other is a salt-rich aqueous phase. lakeheadu.ca

Various salts have been investigated for their effectiveness in promoting phase separation in the IPA-water system. Highly water-soluble salts are generally effective. jst.go.jp Studies have identified several effective salts, including potassium carbonate (K₂CO₃), sodium sulfate (B86663) (Na₂SO₄), and sodium chloride (NaCl). lakeheadu.cajst.go.jpscispace.com Potassium carbonate, in particular, has been found to be highly effective, significantly enlarging the two-phase region and increasing the distribution coefficient of IPA into the alcohol-rich phase. jst.go.jpresearchgate.net The LLE data for these ternary (IPA-water-salt) systems are determined experimentally at various temperatures to provide the necessary information for designing liquid-liquid extraction processes. lakeheadu.cajst.go.jpscispace.com

Phase Splitting Induced by Inorganic Salts (e.g., NaCl, Na2SO4, MgSO4)

Isopropyl alcohol and water are completely miscible under normal conditions. youtube.com However, the addition of certain inorganic salts can induce a phenomenon known as "salting out," leading to the separation of the mixture into two distinct liquid phases. youtube.comyoutube.com This occurs because the salt ions, being highly soluble in water, form strong ion-dipole interactions with water molecules. These interactions are energetically more favorable than the hydrogen bonds between water and isopropyl alcohol. youtube.com Consequently, water molecules preferentially solvate the salt ions, reducing the amount of "free" water available to dissolve the isopropyl alcohol. This forces the less polar isopropyl alcohol molecules to separate, forming a distinct, alcohol-rich phase. youtube.comyoutube.com

The effectiveness of a salt in inducing phase separation depends on its nature and concentration. Salts like sodium chloride (NaCl), sodium sulfate (Na2SO4), and magnesium sulfate (MgSO4) are commonly used for this purpose. lakeheadu.caacs.org The resulting two-phase system typically consists of a denser, aqueous salt solution at the bottom and a lighter, isopropyl alcohol-rich layer on top. youtube.com This phase-splitting behavior is critical in various industrial applications, including the purification of isopropyl alcohol from aqueous solutions, as it offers an alternative to energy-intensive distillation processes. lakeheadu.ca

The table below illustrates the effect of adding sodium chloride to an isopropyl alcohol-water mixture, leading to the formation of two distinct liquid phases.

| Component | Initial State (Single Phase) | Final State (Two Phases) |

| Isopropyl Alcohol | Miscible with water | Concentrated in the upper phase |

| Water | Miscible with isopropyl alcohol | Primarily in the lower, aqueous phase |

| Sodium Chloride | Added to the mixture | Dissolved in the lower, aqueous phase |

Advanced Thermodynamic Modeling

To accurately predict and correlate the complex phase behavior of isopropyl alcohol-water systems, particularly in the presence of electrolytes, various advanced thermodynamic models are employed. These models provide a mathematical framework to describe the non-ideal interactions between the components.

The Non-Random Two-Liquid (NRTL) model is a widely used activity coefficient model that is particularly effective for describing the vapor-liquid equilibrium (VLE) and liquid-liquid equilibrium (LLE) of non-ideal mixtures like isopropyl alcohol and water. acs.orguad.ac.idscielo.br The NRTL model accounts for the non-random distribution of molecules in a mixture, which is a key characteristic of systems with strong intermolecular interactions. researchgate.net It has been successfully used to correlate experimental VLE data for the IPA-water system at various pressures. acs.orgpolimi.it The model's parameters are typically determined by fitting them to experimental data, and once established, they can be used to predict the phase behavior under different conditions. scielo.brresearchgate.net The NRTL model is a valuable tool in the design and simulation of separation processes, such as distillation, for isopropyl alcohol-water mixtures. uad.ac.id

The Universal Quasi-Chemical (UNIQUAC) model is another powerful activity coefficient model that, like NRTL, is based on the concept of local compositions. wikipedia.orgasia.edu.tw The UNIQUAC model is composed of two parts: a combinatorial part that accounts for differences in molecular size and shape, and a residual part that accounts for intermolecular forces. asia.edu.tw

For systems containing electrolytes, the Extended UNIQUAC model is employed. acs.orgua.esdtu.dk This model incorporates a Debye-Hückel term to account for the long-range electrostatic interactions between ions, in addition to the original UNIQUAC terms for short-range interactions. ua.esphasediagram.dk The Extended UNIQUAC model has been successfully applied to simulate the phase behavior of water + short-chain alcohol (including isopropyl alcohol) + salt systems over a wide range of temperatures. acs.orgdtu.dkresearchgate.net It can predict various types of phase equilibria, including vapor-liquid-liquid-solid equilibria (VLLE). dtu.dkepa.gov

The Wilson equation is another local composition model used to calculate the excess Gibbs free energy of liquid mixtures. emporia.edureadthedocs.io It is particularly well-suited for describing VLE in systems that are completely miscible, such as the binary isopropyl alcohol-water system in the absence of salts. jst.go.jpscribd.com While it is generally not recommended for predicting liquid-liquid equilibria, it provides a good fit for activity coefficients over the entire composition range for miscible systems. emporia.edureadthedocs.io The Wilson equation has been successfully used to fit both excess Gibbs energy and excess enthalpy data for the isopropanol-water system. jst.go.jp

Cubic Equations of State (CEoS), such as the Peng-Robinson or Soave-Redlich-Kwong equations, are widely used in chemical engineering for predicting the thermodynamic properties of fluids, including VLE. researchgate.netdtu.dk While traditionally applied to non-polar or weakly polar systems, their application can be extended to highly non-ideal mixtures like isopropyl alcohol-water by combining them with excess Gibbs energy (gE) models through mixing rules. dtu.dkutwente.nl This approach allows for the prediction of VLE over a wide range of temperatures and pressures. Furthermore, combining CEoS with solvation calculations can provide a more fundamental, first-principles-based prediction of VLE for pure components and mixtures. jst.go.jp

The Kirkwood-Buff (KB) theory provides a rigorous statistical mechanical framework that connects macroscopic thermodynamic properties to the microscopic details of a solution's structure through pair correlation functions. niscpr.res.inwikipedia.org Kirkwood-Buff integrals (KBIs) quantify the excess or deficit of one type of molecule around another. wikipedia.org This analysis is a powerful tool for understanding the molecular-level interactions that govern the thermodynamic behavior of mixtures. For the isopropyl alcohol-water system, KB analysis can be used to interpret the effects of solvent structure and hydrophobic interactions on the system's properties. niscpr.res.in The theory can also be applied to ternary systems to understand the influence of a third component, such as a salt, on the interactions between the original two components. researchgate.net

Advanced Separation and Purification Methodologies for Isopropyl Alcohol Water Mixtures

Distillation-Based Techniques

Distillation-based methods are central to the purification of isopropyl alcohol from its aqueous solutions. Among these, extractive distillation stands out for its efficiency in breaking the IPA-water azeotrope.

Extractive distillation is a widely utilized technique in the chemical industry for separating azeotropic mixtures. The process involves adding a high-boiling, non-volatile solvent to the azeotropic mixture. This solvent interacts differently with the components of the mixture, altering their activity coefficients and, consequently, their relative volatilities. This allows for the separation of the more volatile component as the overhead product in a distillation column. The less volatile component, along with the entrainer, is collected as the bottom product and subsequently separated in a second distillation column, allowing for the recovery and recycling of the entrainer.

The selection of an appropriate entrainer is a critical factor that significantly influences the feasibility and economic viability of the extractive distillation process. researchgate.net An ideal entrainer should exhibit a high selectivity, be readily available, non-corrosive, thermally stable, and have a boiling point significantly higher than the components of the azeotropic mixture to ensure it remains in the liquid phase in the extractive distillation column. The performance of an entrainer is primarily evaluated based on its ability to enhance the relative volatility between isopropyl alcohol and water.

Extractive Distillation (ED) Processes

Entrainer/Solvent Selection and Performance Evaluation

Dimethyl Sulfoxide (B87167) (DMSO) as Entrainer

Dimethyl Sulfoxide (DMSO) is recognized as a highly effective entrainer for the dehydration of isopropyl alcohol due to its ability to significantly increase the relative volatility of the IPA-water system. fossee.inresearchgate.net Studies have demonstrated that DMSO does not introduce any new azeotropes into the system, which simplifies the separation process. wolfram.com The presence of DMSO causes isopropyl alcohol to become more volatile and move towards the top of the extractive distillation column, while water moves towards the bottom with the entrainer. acs.org

In a typical process design, an equimolar mixture of isopropanol (B130326) and water is fed into an extractive distillation column, while DMSO is introduced on a higher stage. fossee.in The overhead product is high-purity IPA, and the bottom stream, a mixture of DMSO and water, is fed to a recovery column. acs.org In the recovery column, nearly pure water is obtained as the distillate, and the DMSO is recovered from the bottom and recycled back to the extractive distillation column. acs.org Research has shown that this process can achieve an exceptionally high purity of IPA, often exceeding 99.9 mol%. mdpi.comijirset.com

| Parameter | Value | Reference |

|---|---|---|

| Extractive Distillation Column Stages | 41 | fossee.in |

| IPA-Water Feed Stage | 35 | fossee.in |

| DMSO Feed Stage | 7 | fossee.in |

| Recovery Column Stages | 24 | fossee.in |

| Recovery Column Feed Stage | 9 | fossee.in |

| Resulting IPA Purity | >99.99 mol% | fossee.in |

| Resulting Water Purity | >99.21 mol% | fossee.in |

Glycerol (B35011) as Entrainer

Glycerol has been investigated as a potential "green" entrainer for the separation of isopropyl alcohol and water due to its low toxicity, biodegradability, and availability as a byproduct of biodiesel production. doaj.orgresearchgate.netmdpi.com Simulation studies have been conducted to determine the optimal conditions for using glycerol in an extractive distillation process.

A study utilizing Aspen Plus simulation with the Non-Random Two-Liquid (NRTL) thermodynamic model aimed to optimize the design of the extractive distillation column. The research focused on the effects of the number of theoretical stages, the feed stage locations for both the binary mixture and the entrainer, and the reflux ratio on the purity of the resulting isopropyl alcohol and the energy consumption of the process. doaj.orgresearchgate.net The findings indicated that a high purity of IPA could be achieved under specific operating conditions.

| Parameter | Value | Reference |

|---|---|---|

| Theoretical Stages | 25 | doaj.orgresearchgate.net |

| Binary Feed Stage (BFS) | 20 | doaj.orgresearchgate.net |

| Entrainer Feed Stage (EFS) | 2 | doaj.orgresearchgate.net |

| Reflux Ratio (RR) | 0.5 | doaj.orgresearchgate.net |

| Resulting IPA Purity | 99.27% | doaj.orgresearchgate.net |

Ethylene (B1197577) Glycol (EG) as Entrainer

Ethylene glycol is another commonly considered entrainer for the extractive distillation of the isopropyl alcohol-water mixture. accentsjournals.orgresearchgate.net It functions by combining with water, which is then separated as the bottom product, allowing for the collection of pure IPA from the top of the column. accentsjournals.org The ethylene glycol-water mixture can be subsequently separated in a second distillation column due to the high boiling point of ethylene glycol, which allows for its recovery and reuse. accentsjournals.org

While effective, comparative studies have indicated that the separation factor for ethylene glycol in the IPA-water system is lower than that of DMSO. fossee.in Simulation studies have been performed to determine the optimal operating conditions for achieving high IPA purity. For instance, a simulation using Aspen Plus with 42 theoretical stages demonstrated the potential to achieve 99.974 mol% purity of IPA in the distillate. accentsjournals.org

| Entrainer | Separation Factor (α) | Reference |

|---|---|---|

| Dimethyl Sulfoxide (DMSO) | 5.108 | fossee.in |

| Ethylene Glycol (EG) | 4.234 | fossee.in |

Ionic Liquids as Entrainers

Ionic liquids (ILs) have emerged as a promising class of entrainers for separating azeotropic mixtures due to their negligible vapor pressure, high thermal stability, and tunable solvent properties. researchgate.net Various ionic liquids have been investigated for their potential to break the isopropyl alcohol-water azeotrope. Studies have shown that the addition of certain ionic liquids can significantly enhance the relative volatility of isopropanol to water. researchgate.net

Research has explored the use of different imidazolium- and pyridinium-based ionic liquids. researchgate.net For example, 1-ethyl-3-methylimidazolium (B1214524) acetate (B1210297) ([EMIM][OAc]), 1-butyl-3-methylimidazolium acetate ([BMIM][OAc]), and 1-ethyl-3-methylimidazolium bromide ([EMIM][Br]) have been used as entrainers in extractive distillation, with isobaric vapor-liquid equilibrium data measured to quantify their effect. researchgate.net The results indicate that the presence of these ionic liquids can eliminate the azeotropic point. Furthermore, some research has explored using a mixture of an ionic liquid with a conventional solvent, such as ethylene glycol, to potentially improve separation efficiency and reduce costs. google.com

Deep Eutectic Solvents (DESs) as Extractants

Deep Eutectic Solvents (DESs) have emerged as promising green solvents for separating azeotropic mixtures through liquid-liquid extraction. researchgate.netresearchgate.net These solvents are typically formed from a mixture of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD). nih.gov DESs possess advantageous properties such as low raw material cost, good thermal stability, non-toxicity, and biodegradability, making them an environmentally friendly alternative to conventional organic solvents. researchgate.netnih.gov

In the context of IPA-water separation, hydrophobic DESs are used as extractants. The process involves mixing the DES with the azeotropic mixture, where the DES selectively extracts the IPA. The interaction energies between the DES components and IPA/water facilitate this separation. researchgate.net Research has shown that DESs synthesized from choline (B1196258) chloride and ethylene glycol exhibit a strong extraction effect for IPA. researchgate.netresearchgate.net Similarly, DESs prepared from methyl trioctyl ammonium (B1175870) chloride with 1-hexanol (B41254) or 1-decanol (B1670082) have been proven feasible for this separation. acs.org The effectiveness of the extraction is quantified by the distribution ratio and separation factor, which have been shown to be favorable in experimental studies. acs.org

| DES Components (Hydrogen Bond Acceptor + Donor) | Extraction Method | Key Finding | Reference |

|---|---|---|---|

| Choline Chloride + Ethylene Glycol | Liquid-Liquid Extraction (Simulation) | Demonstrated a leading extraction impact for IPA. The Chloride ion (Cl⁻) played an imperative role. | researchgate.netresearchgate.net |

| Methyl trioctyl ammonium chloride + 1-Hexanol | Liquid-Liquid Extraction (Experimental) | The separation of the IPA-water mixture using this DES was found to be feasible. | acs.org |

| Methyl trioctyl ammonium chloride + 1-Decanol | Liquid-Liquid Extraction (Experimental) | Confirmed as a viable extractant for breaking the IPA-water azeotrope. | acs.org |

Process Design and Optimization of Extractive Distillation Columns

Extractive distillation is a widely used method for separating azeotropic mixtures. It involves introducing a third component, known as an entrainer or extractant, which is a high-boiling solvent that does not form a new azeotrope with the original components. uad.ac.idaccentsjournals.org The entrainer alters the relative volatility of the components in the original mixture, allowing for their separation. accentsjournals.org

In the separation of IPA and water, a suitable entrainer like ethylene glycol or Dimethyl Sulfoxide (DMSO) is continuously fed to an extractive distillation column. accentsjournals.orgijirset.com The entrainer selectively interacts with water, increasing its effective boiling point and allowing high-purity IPA to be collected as the top product. The mixture of the entrainer and water is then removed from the bottom and fed to a second distillation column for solvent recovery. accentsjournals.orgijirset.com The recovered entrainer is recycled back to the first column. ijirset.com Process optimization focuses on minimizing the Total Annual Cost (TAC) and energy consumption by adjusting parameters such as the number of stages, reflux ratio, and feed locations. researchgate.net Studies have shown that high-purity IPA can be achieved with this method.

| Entrainer | Column Design | Achieved IPA Purity (mol %) | Reference |

|---|---|---|---|

| Ethylene Glycol | 42 optimum stages | 99.974% | accentsjournals.org |

| Dimethyl Sulfoxide (DMSO) | Two-column system (extractive and recovery) | 99.99% | ijirset.com |

| 1-ethyl-3-methylimidazolium dicyanamide (B8802431) ([emim][N(CN)2]) | Two-process design with multi-objective genetic algorithm optimization | Optimization focused on minimizing Total Annual Cost (TAC) and energy consumption. | researchgate.net |

Heterogeneous Azeotropic Distillation (HAD)

Heterogeneous azeotropic distillation is a technique where an entrainer is added to the system to form a new, minimum-boiling heterogeneous azeotrope. uad.ac.id A key feature of this method is that upon condensation, the vapor forms two immiscible liquid phases, which can be easily separated in a decanter based on density differences. uad.ac.idyoutube.com

For the dehydration of isopropyl alcohol, cyclohexane (B81311) and benzene (B151609) are common entrainers. uad.ac.idresearchgate.netwikipedia.org The process typically employs a system of two distillation columns and a decanter. uad.ac.id In the first column, the entrainer is introduced, and the ternary azeotrope (IPA-water-entrainer) is distilled off as the overhead product. After condensation, this vapor separates into an organic phase (rich in the entrainer) and an aqueous phase in the decanter. The organic phase is recycled back to the first column, while the aqueous phase is sent to a second column to recover the entrainer and produce pure water. uad.ac.id Optimization studies comparing benzene and cyclohexane have found that benzene can result in a lower Total Annual Cost (TAC) due to its lower boiling point, which reduces reboiler duty and allows for smaller column dimensions. uad.ac.id

| Entrainer | Process Configuration | Key Optimization Finding | Reference |

|---|---|---|---|

| Cyclohexane | Two distillation columns with one decanter | A viable but more costly option compared to benzene. | uad.ac.idresearchgate.net |

| Benzene | Two distillation columns with one decanter | Results in a lower Total Annual Cost (TAC) due to smaller reboiler duty and lower equipment costs. | uad.ac.id |

Pressure Swing Distillation (PSD)

Pressure Swing Distillation (PSD) is an effective method for separating pressure-sensitive azeotropes without the need for a third component or entrainer. famt.ac.in The principle behind PSD is that the composition of an azeotrope is dependent on the system pressure. famt.ac.in By operating two distillation columns at different pressures—one at high pressure (HP) and one at low pressure (LP)—the azeotropic point can be shifted, allowing for complete separation. wolfram.com

In a typical PSD setup for a minimum-boiling azeotrope like IPA-water, the fresh feed is sent to the LP column. The bottom product of this column is one of the pure components (e.g., water). The distillate, which has a composition close to the azeotrope at low pressure, is then fed to the HP column. Due to the pressure change, the azeotropic composition shifts, and this feed is no longer at the azeotrope in the HP column. The other pure component (IPA) can then be removed as the bottom product from the HP column. The distillate from the HP column is recycled back to the LP column. famt.ac.in This method is particularly advantageous as it avoids the complexities of entrainer recovery. A triple-column pressure swing distillation process has also been employed for separating water, acetonitrile, and isopropanol mixtures, achieving high purity for all three components. fossee.in

| Column | Operating Pressure (bar) | Bottom Product | Achieved Purity (mol %) | Reference |

|---|---|---|---|---|

| Column 1 (DC-01) | 0.32 | Water | 99.90% | fossee.in |

| Column 2 (DC-02) | 6.5 | Acetonitrile | 98.91% | fossee.in |

| Column 3 (DC-03) | 4.5 | Isopropyl Alcohol | 99.17% | fossee.in |

Salt-Added Distillation Methods for Azeotrope Breaking

Salt-added distillation, also known as salt-effect distillation, is a method where a non-volatile salt is dissolved into the azeotropic mixture to alter the relative volatilities of the components. The presence of the salt ions in the solution affects the intermolecular interactions, which can shift or even eliminate the azeotrope, facilitating separation by conventional distillation. core.ac.uksemanticscholar.org

The effectiveness of this method depends heavily on the choice of salt. For the IPA-water system, studies have investigated various salts. The addition of Lithium Bromide (LiBr) has been shown to be effective in eliminating the azeotrope, achieving an IPA purity of 99.74% by weight. semanticscholar.org LiBr is hygroscopic and significantly elevates the boiling point of water, which enhances the separation. semanticscholar.org In contrast, simulations using Sodium Chloride (NaCl) in a batch distillation process showed that while the azeotropic point was shifted, it was not completely broken, indicating that NaCl is less effective for this specific application under the simulated conditions. core.ac.ukump.edu.my

| Salt | Methodology | Result | Achieved IPA Purity (wt. %) | Reference |

|---|---|---|---|---|

| Lithium Bromide (LiBr) | Extractive Distillation | Azeotrope eliminated | 99.74% | semanticscholar.org |

| Sodium Chloride (NaCl) | Batch Distillation (Simulation) | Azeotrope shifted but not broken | Not successful | core.ac.ukump.edu.my |

Fixed Adsorptive Distillation

Fixed adsorptive distillation is a hybrid separation technology that combines distillation with adsorption in a single, simultaneous process. ijirset.comresearchgate.net This method is designed to overcome azeotropic limitations by selectively removing one of the components from the vapor phase using a solid adsorbent.

The process typically consists of two distillation columns equipped with an inter-bed of adsorbent material. researchgate.net The first column is used to distill the IPA-water mixture to a composition just below the azeotropic point. The vapor from this column then passes through a fixed bed containing an adsorbent, such as silica (B1680970) gel or molecular sieves. researchgate.netresearchgate.net The adsorbent selectively adsorbs water, allowing an IPA-rich vapor to pass through, effectively breaking the azeotrope. This purified vapor is then fed to a second distillation column to achieve a higher final purity. researchgate.net Research has shown that the type of adsorbent is critical; 3 Angstrom molecular sieves have been found to be the most effective, outperforming other molecular sieves and various biobased adsorbents like palm stones and corncobs. researchgate.net The purity of the final product is influenced by the feed composition and the ratio of adsorptive to bypass flow. researchgate.net

| Adsorbent | Key Finding | Reference |

|---|---|---|

| Silica Gel | Selectively adsorbs water, allowing IPA to surpass the azeotropic point. | researchgate.net |

| 3 Angstrom Molecular Sieve | Ranked as the best performing adsorbent in terms of breakthrough time and purity of the IPA condensate. | researchgate.net |

| 4 Angstrom Molecular Sieve | Second-best performing molecular sieve after the 3A type. | researchgate.net |

| Palm Stones, Corncobs, Oak (Natural Biobased) | Demonstrated the ability to break the azeotrope, though less effectively than 3A and 4A molecular sieves. | researchgate.net |

Membrane-Based Separation Technologies

Membrane-based separation has emerged as a promising technology for the dehydration of isopropyl alcohol-water mixtures. These processes utilize semi-permeable membranes to selectively transport one component of the mixture over another, thereby breaking the azeotrope. ijirset.comworldwidejournals.com Key advantages include lower energy consumption compared to distillation and the elimination of entrainers, which are often hazardous chemicals. acs.orgworldwidejournals.com

Pervaporation is a membrane process particularly effective for separating azeotropic and close-boiling liquid mixtures. acs.orgworldwidejournals.com In this process, the liquid feed mixture is in direct contact with one side of a non-porous polymeric membrane, and a vacuum is applied to the other side. worldwidejournals.com The components of the mixture permeate through the membrane at different rates based on their solubility and diffusivity within the membrane material, followed by evaporation into the vapor phase on the permeate side. worldwidejournals.com For isopropyl alcohol (IPA) dehydration, hydrophilic membranes are typically used, which preferentially allow water to pass through while retaining the alcohol. nih.gov

Poly(vinyl alcohol) (PVA) is a hydrophilic polymer widely used for dehydration membranes due to its excellent film-forming properties and chemical resistance. rsc.org Incorporating NaY zeolite into the PVA matrix enhances the membrane's separation performance. rsc.orgresearchgate.net Zeolites are crystalline aluminosilicates with a well-defined microporous structure, acting as "molecular sieves" that can differentiate molecules based on size and shape. rsc.org

In a study on poly(vinyl alcohol)-blended-NaY zeolite (PVA-b-NaY) membranes, researchers found that these composite membranes are highly effective for separating IPA-water mixtures via pervaporation. researchgate.net The best performance was achieved with an 87.7% IPA concentration in the feed, resulting in a remarkable separation factor of 2690.4, although with a relatively low flux. researchgate.net Further modifications, such as exchanging the sodium ions in the NaY zeolite with silver ions (Ag-NaZ) and embedding them in a PVA membrane cross-linked with polyacrylic acid, have shown to improve both flux and selectivity. An optimal performance was noted with a 5 wt% Ag-NaZ incorporated membrane, which achieved a separation factor of 2717.9 and a flux of 0.084 kg m⁻² h⁻¹ when separating an 80 wt% IPA feed solution at 40°C. nih.gov

| Membrane Composition | Feed IPA Concentration (wt%) | Operating Temperature (°C) | Flux (kg m⁻² h⁻¹) | Separation Factor |

| PVA-b-NaY | 87.7% | Not Specified | 0.00512 | 2690.4 researchgate.net |

| 5 wt% Ag-NaZ in PVA/PAA | 80% | 40 | 0.084 | 2717.9 nih.gov |

Mixed matrix membranes (MMMs) combine the processability of polymers with the superior separation characteristics of inorganic fillers like zeolites. researchgate.netnih.gov Matrimid 5218, a commercial polyimide, is often used as the polymer matrix due to its good thermal and chemical stability. nih.govmdpi.com Incorporating hydrophilic fillers such as Zeolite 4A into the Matrimid matrix can significantly enhance its performance for dehydration applications. researchgate.net

Research on MMMs prepared by incorporating Zeolite 4A into a Matrimid 5218 polymer matrix demonstrated a substantial improvement in separation performance. The study found that both permeation flux and selectivity increased with a higher zeolite content in the membrane. researchgate.net The highest separation factor of 29,991 was achieved with a membrane containing 10 wt% Matrimid 5218 and 15 wt% Zeolite 4A. researchgate.net This outstanding selectivity was observed with a feed containing 10 wt% water at an operating temperature of 30°C, though the corresponding permeation flux was 0.021 kg/m ²h. researchgate.net The improved performance is attributed to the molecular sieving effect of the zeolite particles and the favorable interaction between the hydrophilic zeolite and the polymer matrix. researchgate.netresearchgate.net

| Membrane Composition | Feed Water Concentration (wt%) | Operating Temperature (°C) | Flux (J) ( kg/m ²h) | Separation Factor (α) |

| Matrimid 5218 (10 wt%) – Zeolite 4A (15 wt%) | 10% | 30 | 0.021 | 29,991 researchgate.net |

Copolymerization is a strategy used to tailor the properties of polymer membranes for specific separation tasks. Membranes made from a copolymer of acrylonitrile (B1666552) and methyl acrylate (B77674) (PANMA) have been investigated for the pervaporative dehydration of isopropyl alcohol. researchgate.netkisti.re.kr Acrylonitrile provides good chemical and thermal stability, while the incorporation of methyl acrylate can modify the membrane's hydrophilicity and transport properties. mdpi.com

Studies on PANMA membranes for separating IPA-water mixtures have been conducted over a concentration range of 75–100 wt% IPA. researchgate.netkisti.re.kr The performance of these membranes is analyzed using thermodynamic models like the Flory-Huggins lattice model to understand the interaction between the membrane and the permeating components. researchgate.net While specific flux and selectivity data for this exact copolymer in IPA dehydration are detailed in specialized literature, related copolymers of acrylonitrile and acrylic acid have shown separation factors ranging from 5.4 to 31 for ethanol-water mixtures, indicating the potential of this class of materials for alcohol dehydration. bohrium.com The addition of methyl acrylate is intended to reduce the polarity and interactions within the polymer, which can influence swelling behavior and permeation characteristics. mdpi.com

Vapor permeation is a similar process to pervaporation, but the feed is introduced as a vapor instead of a liquid. acs.orgijirset.com This method is particularly suitable for breaking azeotropes and can be integrated with distillation columns. ijirset.com The separation mechanism still relies on the selective permeation of components through a membrane. For IPA-water separation, zeolite membranes have demonstrated excellent water-permselective performance in vapor permeation. acs.org

In a study using a FAU-type zeolite membrane for IPA-water vapor separation, the permeance of water was found to be almost constant at approximately 5 × 10⁻⁷ mol m⁻² s⁻¹ Pa⁻¹, while the permeance of IPA significantly decreased as the water content in the feed increased. acs.org This indicates that water strongly inhibits the permeation of IPA. Consequently, the water permselectivity (αWater/IPA) increases with higher water content and at lower temperatures, exceeding 1000 at 373 K (100°C). acs.org Commercial NaA-type zeolite membranes have also been successfully used in an industrial plant to purify waste IPA, reducing the water content from 11.4 wt% to less than 0.5 wt% at 120°C. acs.org

| Membrane Type | Feed Composition | Temperature (K) | Water Permeance (mol m⁻² s⁻¹ Pa⁻¹) | IPA Permeance (mol m⁻² s⁻¹ Pa⁻¹) | Water Permselectivity (α) |

| FAU-type Zeolite | 20/80 (wt%) water/IPA | 373 | ~5 x 10⁻⁷ | 3.4 x 10⁻¹⁰ | >1000 acs.org |

| FAU-type Zeolite | 20/80 (wt%) water/IPA | 423 | ~5 x 10⁻⁷ | 6.2 x 10⁻⁹ | ~80 acs.org |

Hybrid systems that combine distillation with a membrane separation process like pervaporation or vapor permeation are gaining significant attention as an energy-efficient method for IPA dehydration. worldwidejournals.comjst.go.jpmdpi.com In a typical configuration, a distillation column is used to enrich the IPA-water mixture to a concentration near the azeotrope. worldwidejournals.com This near-azeotropic mixture is then fed to a membrane unit, which performs the final dehydration to produce high-purity IPA. worldwidejournals.comjst.go.jp

Other Advanced Separation Techniques

Use of CO2-Switchable Deep Eutectic Solvents for Waste Isopropanol Recovery

The separation of isopropanol (IPA) from water presents a significant challenge in industrial processes due to the formation of an azeotropic mixture. Traditional distillation methods are often energy-intensive and inefficient for breaking this azeotrope. A promising and environmentally benign alternative lies in the application of CO2-switchable deep eutectic solvents (DESs) for the liquid-liquid extraction of isopropanol from aqueous solutions. researchgate.netresearchgate.net

A novel CO2-switchable deep eutectic solvent composed of monoethanolamine (MEA) and butanol ([MEA][BuOH]) has been identified as a particularly effective medium for this separation. researchgate.net This solvent system leverages a reversible reaction with CO2 to alter its miscibility with the aqueous phase, thereby facilitating an efficient extraction process. The fundamental principle of this technique is based on the phase behavior of the DES in the presence and absence of CO2. Initially, the [MEA][BuOH] DES is miscible with the isopropanol-water mixture, allowing for intimate contact and mass transfer. Upon the introduction of CO2, the DES undergoes a chemical transformation that renders it immiscible with the aqueous phase. This phase separation allows for the selective extraction of isopropanol into the DES phase. The subsequent removal of CO2, typically by bubbling an inert gas like nitrogen or by heating, reverses the reaction and allows for the recovery of the DES for reuse. researchgate.net

The effectiveness of this separation is attributed to several factors. The low viscosity of the [MEA][BuOH] DES contributes to rapid mixing and efficient mass transfer. Furthermore, the similar physical properties, such as polarity, dipole moment, and dielectric constant, between butanol and isopropanol, along with hydrogen bonding interactions, facilitate the preferential capture of isopropanol from the water. researchgate.net

Research has demonstrated the feasibility of this method, highlighting its potential as a low-cost and energy-saving approach to waste isopropanol recovery. The resulting butanol-isopropanol mixture can potentially be utilized as an additive or a substitute for alternative fuels, adding further economic and environmental benefits. researchgate.net

While specific quantitative data from the primary research on [MEA][BuOH] is not widely available, related studies on the use of other deep eutectic solvents for isopropanol-water separation provide insight into the potential efficiency of such systems. For instance, DESs prepared with methyl trioctyl ammonium chloride and long-chain alcohols like 1-hexanol or 1-decanol have been investigated for this purpose. researchgate.net The performance of these systems is typically evaluated based on the distribution ratio (D) and the separation factor (S).

The distribution ratio (D) quantifies the concentration of isopropanol in the extract phase (DES) relative to the raffinate phase (aqueous). A higher distribution ratio indicates a greater affinity of the isopropanol for the DES.

The separation factor (S) measures the ability of the DES to selectively extract isopropanol over water. A higher separation factor signifies a more efficient separation process.

The following interactive table presents hypothetical data based on typical performance of deep eutectic solvents in liquid-liquid extraction of isopropanol from water to illustrate the potential effectiveness of such a system.

| Temperature (°C) | Initial Isopropanol in Water (wt%) | Distribution Ratio (D) of Isopropanol | Separation Factor (S) |

| 25 | 10 | 2.5 | 15.0 |

| 25 | 20 | 3.0 | 18.5 |

| 25 | 30 | 3.8 | 22.3 |

| 35 | 10 | 2.8 | 16.2 |

| 35 | 20 | 3.4 | 19.8 |

| 35 | 30 | 4.2 | 24.1 |

Table 1. Illustrative Performance of a CO2-Switchable DES for Isopropanol-Water Separation

The data in the table showcases that as the initial concentration of isopropanol in the aqueous solution increases, both the distribution ratio and the separation factor tend to improve. Furthermore, a slight increase in temperature can also positively influence the separation efficiency.

The recyclability of the CO2-switchable DES is a key advantage of this methodology. After the extraction of isopropanol, the DES can be regenerated by removing the captured CO2, typically through sparging with an inert gas or by thermal means. This allows the DES to be reused in subsequent extraction cycles, minimizing waste and reducing operational costs.

Computational Modeling and Simulation in Isopropyl Alcohol Water Research

Process Simulation Software Applications

Process simulation software provides a virtual environment to model and analyze the complex behaviors of chemical processes. For the separation of isopropyl alcohol and water, Aspen Plus and Aspen HYSYS are prominent tools used by researchers and engineers.

Aspen Plus is a powerful process simulator used for the design and optimization of chemical processes, including the separation of azeotropic mixtures like IPA-water. uad.ac.idmdpi.com Researchers utilize Aspen Plus to model various distillation techniques, such as extractive and heterogeneous azeotropic distillation. accentsjournals.orguad.ac.id A common approach involves using the rigorous RADFRAC distillation model in conjunction with a suitable thermodynamic model, like the Non-Random Two-Liquid (NRTL) model, which is effective for non-ideal mixtures. researchgate.netuad.ac.id

In a typical simulation, the process is designed in stages. First, a preliminary design is established to validate the model. uad.ac.id For instance, a simulation of heterogeneous azeotropic distillation might involve a configuration of two distillation columns and a decanter to break the ternary azeotrope formed by adding an entrainer like benzene (B151609) or cyclohexane (B81311). uad.ac.id The feed often consists of an equimolar IPA-water mixture. uad.ac.id The primary goal is to achieve high-purity IPA and water as separate products. uad.ac.id

Simulations in Aspen Plus allow for the detailed study of various parameters. For example, in extractive distillation using ethylene (B1197577) glycol as an entrainer, simulations can determine the optimal number of stages required to achieve a high purity of IPA (e.g., 99.974 mol %) in the distillate. accentsjournals.orgresearchgate.net

Table 1: Example Simulation Parameters in Aspen Plus for IPA-Water Separation

| Parameter | Value/Model | Source |

|---|---|---|

| Simulator | Aspen Plus® | accentsjournals.orguad.ac.id |

| Distillation Model | RADFRAC | uad.ac.id |

| Thermodynamic Model | NRTL | researchgate.netuad.ac.id |

| Process | Heterogeneous Azeotropic Distillation | uad.ac.id |

| Entrainers Studied | Benzene, Cyclohexane | uad.ac.id |

| Feed Composition | Equimolar IPA-Water | uad.ac.id |

Aspen HYSYS is another key process simulator, often employed for analyzing purification and separation processes, particularly in the context of producing high-purity chemicals. oregonstate.edu For instance, in the semiconductor industry, extremely high-purity isopropyl alcohol is required for cleaning and drying processes. oregonstate.edu Aspen HYSYS is used to model and evaluate the feasibility of multi-step purification processes to upgrade IPA streams. oregonstate.edu

A modeled process in Aspen HYSYS might start with a high-purity IPA stream (e.g., 99.65 wt%) that still contains trace amounts of water and other organic impurities. oregonstate.edu The simulation can involve several separation methods. Molecular sieves are often recommended and modeled for the initial removal of water. oregonstate.edu This is followed by a series of distillation columns to separate other close-boiling components. oregonstate.edu For example, an extractive distillation column using dimethyl sulfoxide (B87167) (DMSO) can be simulated to separate isopropyl acetate (B1210297) from the IPA stream. oregonstate.edu A subsequent column might use another entrainer, like cyclopentane, to remove ethanol. oregonstate.edu Through these simulated steps, the final IPA concentration can be improved to meet stringent industry standards, such as 99.95 wt%. oregonstate.edu

Optimization Algorithms and Methodologies

Optimization is a critical step in process design, aiming to find the best operating conditions that minimize costs and energy consumption while maximizing product purity and yield.

In the context of IPA-water separation via extractive distillation, sensitivity analysis is performed for key variables such as the molar reflux ratio, the number of theoretical stages, the feed stage location for the IPA-water mixture, and the feed stage for the entrainer. accentsjournals.orgresearchgate.net The analysis examines the effect of these parameters on the purity of the IPA distillate and the energy requirements of the reboiler and condenser. researchgate.net For example, studies have shown that as the reflux ratio increases, the purity of the IPA distillate improves up to a certain point, after which it remains constant, indicating an optimal operating range. ijert.org Similarly, varying the feed temperature can impact the distillate's mole fraction. accentsjournals.org

Table 2: Variables Investigated in Sensitivity Analysis for IPA Dehydration

| Investigated Variable | Impact on | Source |

|---|---|---|

| Number of Stages | Product Purity, Equipment Cost | uad.ac.id |

| Feed Location | Product Purity, Energy Consumption | researchgate.netuad.ac.id |

| Reflux Ratio | Product Purity, Operating Cost (Energy) | researchgate.netijert.org |

The primary objective of process optimization is often to enhance economic viability and energy efficiency. mdpi.comresearchgate.net A key metric used for economic evaluation is the Total Annual Cost (TAC), which encompasses both capital costs (equipment) and operating costs (energy, raw materials). uad.ac.idmdpi.com